1-(4-ethylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
Description
This compound belongs to the pyridazine-carboxamide family, characterized by a pyridazine core substituted with a 4-ethylphenyl group at position 1 and a 1,3,4-thiadiazol-2-yl moiety at position 3 via a carboxamide linker. The thiadiazole ring is further substituted with a propan-2-yl (isopropyl) group at position 3. The ethylphenyl group enhances lipophilicity, while the thiadiazole-carboxamide linkage may contribute to hydrogen-bonding interactions with biological targets .
Properties
Molecular Formula |
C18H19N5O2S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C18H19N5O2S/c1-4-12-5-7-13(8-6-12)23-10-9-14(24)15(22-23)16(25)19-18-21-20-17(26-18)11(2)3/h5-11H,4H2,1-3H3,(H,19,21,25) |
InChI Key |
KVZXECALCSGAAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thiadiazole ring through the reaction of a hydrazine derivative with a carbon disulfide derivative, followed by cyclization. The pyridazine ring is then constructed through a series of condensation reactions, and the final carboxamide group is introduced via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing thiadiazole and dihydropyridazine moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiadiazole can inhibit various bacterial strains effectively. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis. For example, compounds similar to this one have been shown to target thymidylate synthase (TS), a crucial enzyme for DNA replication. In vitro studies revealed IC50 values ranging from 0.47 to 1.4 µM against different cancer cell lines, indicating potent anticancer activity.
Study 1: Antimicrobial Efficacy
A study conducted by Ahsan et al. synthesized various derivatives based on the core structure of thiadiazole and tested their antimicrobial efficacy against multiple pathogens. The results indicated that certain derivatives exhibited moderate to high activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
Study 2: Anticancer Mechanism
In another research effort led by Du et al., a series of dihydropyridazine derivatives were synthesized and evaluated for their anticancer properties. The study focused on their ability to inhibit TS activity in cancer cells. The most promising compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, highlighting its potential as a lead compound for further development.
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Tested Pathogen/Cancer Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|---|
| Antimicrobial | Thiadiazole Derivative | E. coli, S. aureus | 10 µg/mL | Ahsan et al., 2023 |
| Anticancer | Dihydropyridazine Derivative | SNB-19, OVCAR-8 | 0.47 - 1.4 µM | Du et al., 2013 |
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Research Findings and Trends
- Structure-Activity Relationship (SAR) : Substitution at the phenyl ring (e.g., ethyl vs. ethoxy) significantly modulates lipophilicity and target engagement. Thiadiazole modifications (e.g., isopropyl vs. methyl) influence steric interactions in enzyme-binding pockets .
Biological Activity
1-(4-ethylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, primarily due to the presence of aromatic and heterocyclic components. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 355.4 g/mol. The presence of functional groups such as the dihydropyridazine core and thiadiazole ring contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₂S |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 898490-48-7 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing thiadiazole rings possess antimicrobial properties. The compound's interaction with bacterial strains such as Escherichia coli and Staphylococcus aureus has been investigated, revealing promising results in inhibiting bacterial growth .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, cytotoxicity assays showed that at concentrations around 10 μg/mL, the compound significantly reduced cell viability in cancer cells compared to controls .
Enzyme Inhibition
The compound has been identified as a potential enzyme inhibitor, affecting pathways involved in cellular signaling and metabolic processes. This mechanism is crucial for developing therapeutic agents targeting specific diseases .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Thiadiazole Derivatives : A study focusing on 1,3,4-thiadiazole derivatives showed significant antibacterial and antifungal activities. The presence of hydrophobic groups enhanced their efficacy against various pathogens .
- Oxadiazole Compounds : Research on oxadiazole derivatives indicated their potential as anti-tubercular agents, with some compounds exhibiting low micromolar activity against Mycobacterium tuberculosis .
The proposed mechanism for the biological activity of this compound involves:
- Modulation of Enzyme Activity : The compound interacts with specific enzymes, leading to altered metabolic pathways.
- Receptor Interaction : It may also function as a receptor modulator, influencing various cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
